1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride
Description
1,2-Dimethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzodiazole core substituted with methyl groups at positions 1 and 2 and a carboxylic acid moiety at position 4, with a hydrochloride salt formation. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
1,2-dimethylbenzimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-11-9-7(10(13)14)4-3-5-8(9)12(6)2;/h3-5H,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGOKQOIXHLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, benzimidazoles are known to inhibit tubulin polymerization, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
However, insights can be inferred from structurally related compounds discussed in the literature:
Comparison with Pyrazole Derivatives ()
Compounds like 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole and its derivatives (e.g., N-substituted 1-(2-aminopropyl)-3,5-diphenyl-1H-pyrazoles) share a heterocyclic framework but differ in substituents and functional groups. Key distinctions include:
- Bioactivity: Pyrazole derivatives in exhibit anti-inflammatory, analgesic, and antiarrhythmic activities.
- Structural Differences : The benzodiazole core lacks the pyrazole’s five-membered ring with two adjacent nitrogen atoms, which may influence electronic properties and binding affinities.
Comparison with Hydrochloride Salts of Alkaloids ()
lists hydrochlorides of alkaloids like jatrorrhizine hydrochloride, palmatine hydrochloride, and berberine hydrochloride. These compounds differ significantly in structure (isoquinoline alkaloids vs. benzodiazoles) but share salt-forming tendencies.
- Pharmacological Profiles : Alkaloid hydrochlorides in are associated with metabolic and renal benefits (e.g., amelioration of diabetic nephropathy). The target benzodiazole’s pharmacological profile remains uncharacterized in the evidence.
- Analytical Behavior : HPLC retention times (, Figure 2) suggest that hydrochlorides of aromatic compounds elute at distinct intervals, which could aid in differentiating the target compound from alkaloid salts during purification .
Biological Activity
1,2-Dimethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride (CAS Number: 165880663) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 228.66 g/mol |
| IUPAC Name | 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
| Solubility | Soluble in water |
The biological activity of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Antitumor Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds similar to 1,2-dimethyl-1H-1,3-benzodiazole showed potential in inhibiting the proliferation of cancer cells in vitro. The IC50 values for these compounds ranged from 2.12 to 6.75 µM across different cancer cell lines .
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of benzodiazole derivatives:
- Compounds with a similar structure have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study revealed effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
In a recent investigation into the antitumor efficacy of benzodiazole derivatives, researchers found that a compound structurally related to 1,2-dimethyl-1H-1,3-benzodiazole demonstrated significant cytotoxicity against lung cancer cell lines (A549 and HCC827). The study reported IC50 values indicating strong growth inhibition .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial properties of various benzodiazole derivatives. The results showed that these compounds effectively inhibited bacterial growth in vitro, suggesting their potential as new antibiotic agents .
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cells |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Future Directions
Further research is needed to explore the full therapeutic potential of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride. Areas for future investigation include:
- In vivo Studies : Assessing the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
